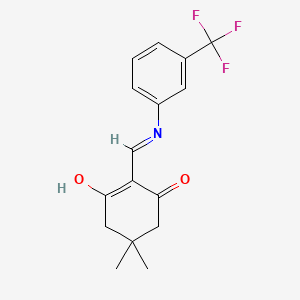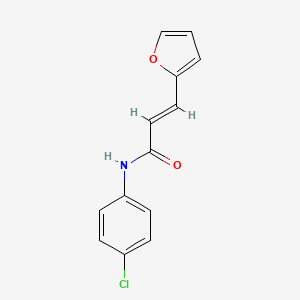
(2E)-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide, also known as FCPR, is a synthetic compound that belongs to the category of enamide derivatives. FCPR has been widely studied for its potential pharmacological properties, including its anti-inflammatory, analgesic, and anticancer effects.
Mecanismo De Acción
The mechanism of action of (2E)-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide involves the inhibition of various signaling pathways involved in inflammation and cancer progression. (2E)-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines and genes involved in cell proliferation and survival. (2E)-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide also inhibits the activation of mitogen-activated protein kinases (MAPKs), which are involved in the regulation of cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
(2E)-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide has been shown to exhibit anti-inflammatory and analgesic effects by reducing the production of pro-inflammatory cytokines and prostaglandins. (2E)-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide has also been shown to induce apoptosis and inhibit cancer cell proliferation by regulating various signaling pathways involved in cancer progression. Furthermore, (2E)-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide has been investigated for its potential neuroprotective effects and as a treatment for neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2E)-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide has several advantages for lab experiments, including its high yield and purity, making it a suitable candidate for further pharmacological studies. However, (2E)-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Direcciones Futuras
Future research on (2E)-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide should focus on its potential therapeutic applications, including its use in the treatment of inflammation, cancer, and neuropathic pain. Further studies should also investigate the optimal dosage and administration of (2E)-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide, as well as its potential side effects and toxicity. Additionally, future research should investigate the potential use of (2E)-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide in combination with other drugs for enhanced therapeutic effects.
Métodos De Síntesis
The synthesis of (2E)-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide involves the reaction between 4-chlorobenzaldehyde and furan-2-carbaldehyde in the presence of sodium hydroxide and acetic acid. The resulting product is then treated with acetyl chloride and triethylamine to obtain the final compound, (2E)-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide. The synthesis of (2E)-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide has been optimized for high yield and purity, making it a suitable candidate for further pharmacological studies.
Aplicaciones Científicas De Investigación
(2E)-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide has been extensively studied for its potential therapeutic applications. Studies have shown that (2E)-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide exhibits anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. (2E)-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide has also been shown to have anticancer properties by inducing apoptosis and inhibiting cancer cell proliferation. Furthermore, (2E)-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide has been investigated for its potential use in the treatment of neuropathic pain and as a neuroprotective agent.
Propiedades
IUPAC Name |
(E)-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-10-3-5-11(6-4-10)15-13(16)8-7-12-2-1-9-17-12/h1-9H,(H,15,16)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCNBKANVRMFQJ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![dimethyl 2-(3-((4-fluorophenyl)sulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2793192.png)
![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-(2-fluorophenoxy)ethanone](/img/structure/B2793195.png)
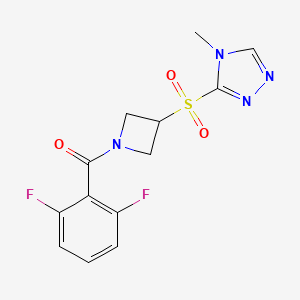
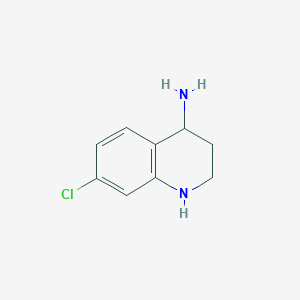
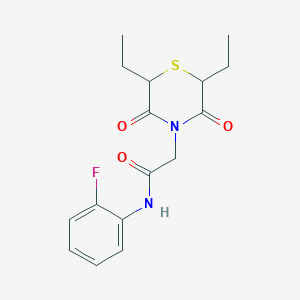
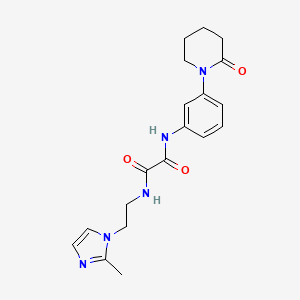
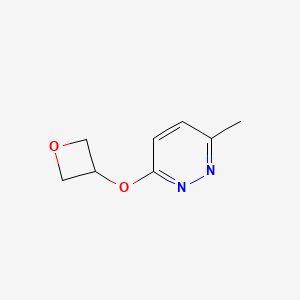
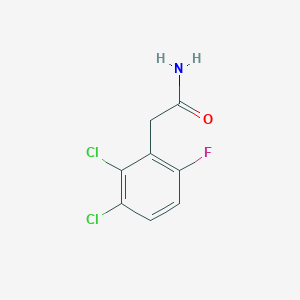

![8-(3,4-Dimethoxybenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2793209.png)

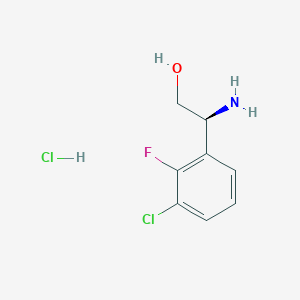
![N-(3,5-dimethoxyphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2793213.png)
